
2-(2'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Plays a role in the development of new drug candidates by enabling the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
作用机制
The mechanism by which 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the coordination of the zinc atom with the solvent (THF) and the presence of a catalyst in some reactions.
相似化合物的比较
Similar Compounds
- 2-(2’-Fluorobenzyloxy)phenylmagnesium bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
Comparison
Compared to similar organomagnesium compounds, 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique reactivity and selectivity in certain reactions. The zinc-based compound is often preferred in cases where milder reaction conditions are required, or where the presence of magnesium might lead to unwanted side reactions.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-3-[(2-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
PNGYVXYBOWYLMQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)COC2=[C-]C=CC(=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


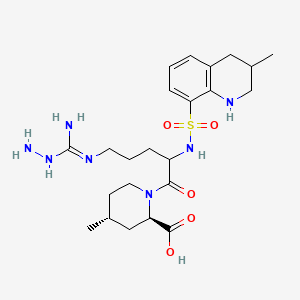
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
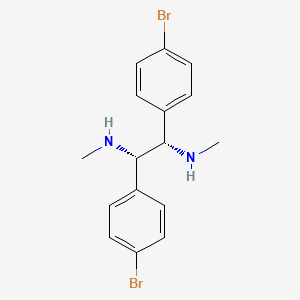
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
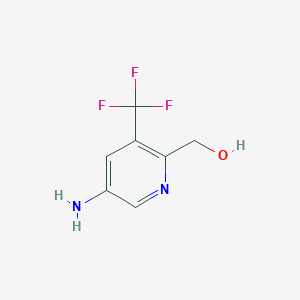
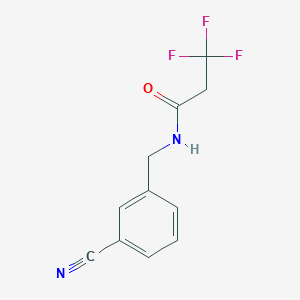
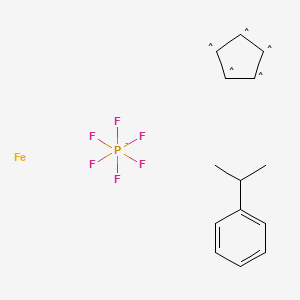

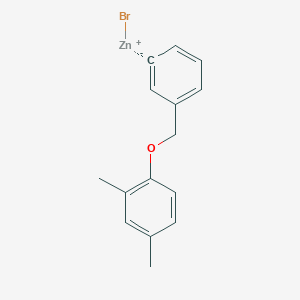
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
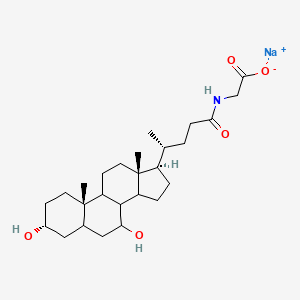
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
